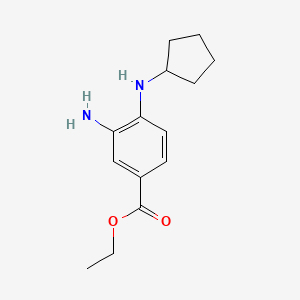

Ethyl 3-amino-4-(cyclopentylamino)benzoate

Overview

Description

Ethyl 3-amino-4-(cyclopentylamino)benzoate (ECPBA) is an organic compound of the benzoic acid family. It is a colorless liquid with a pungent odor and high boiling point. ECPBA has a wide range of applications in scientific research, as a synthetic intermediate, and in the production of pharmaceuticals. It is used in the synthesis of various compounds, such as benzodiazepines, barbiturates, and other drugs. It is also used as a catalyst in organic synthesis.

Scientific Research Applications

Electro-Optical Applications

Ethyl 3-amino-4-(cyclopentylamino)benzoate: has been identified as a potential candidate for electro-optical applications due to its characteristic properties . The growth of bulk size crystals of this compound using a single zone transparent resistive furnace has been reported, which is significant because of the difficulties involved in its growth via a solution growth technique .

Non-Linear Optical Applications

The compound’s potential for non-linear optical applications is highlighted by its good transmittance over the visible spectrum and a reasonable laser damage threshold value . These properties are essential for materials used in non-linear optics, which are crucial for developing advanced photonic devices .

Thermal Stability Assessment

The thermal parameters of Ethyl 3-amino-4-(cyclopentylamino)benzoate have been evaluated, showing fair thermal stability . This makes it suitable for applications where materials are subjected to varying temperatures, such as in thermal imaging or sensors .

Mechanical Property Analysis

Despite its low mechanical strength, the mechanical properties of the compound have been studied using nano-indentation techniques . Understanding these properties is important for determining the suitability of materials in mechanical applications, such as in the design of micro-electromechanical systems (MEMS) .

Crystal Growth and Characterization

The structure of the grown crystal of this compound has been examined using single crystal X-ray diffraction, revealing that it crystallizes in an orthorhombic crystal system with the non-centrosymmetric space group P 2 1 2 1 2 1 . This information is vital for the application in crystallography and materials science research .

Surface Defect Analysis

Surface defects on the grown crystal were analyzed using an etching technique, which is crucial for improving the quality of crystals for various applications, including semiconductor manufacturing and laser technology .

Optical Band Gap Evaluation

The optical band gap of the crystal has been evaluated using Tauc’s plot, which is a fundamental property for materials used in optoelectronics and photovoltaics .

Synthesis and Chemical Properties

The synthesis of Ethyl 3-amino-4-(cyclopentylamino)benzoate was first achieved by chemist Alexander R. Cobb in 1923. Understanding the chemical properties and synthesis process is essential for its application in chemical research, pharmaceuticals, and material development.

properties

IUPAC Name |

ethyl 3-amino-4-(cyclopentylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-18-14(17)10-7-8-13(12(15)9-10)16-11-5-3-4-6-11/h7-9,11,16H,2-6,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJFIJRFOVRYNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NC2CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[4-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B1426312.png)

![3-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B1426314.png)

![Methyl (2S,4S)-4-[(cyclopentylcarbonyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426317.png)

![2-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426318.png)

![4-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1426319.png)

![2-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426321.png)

![4-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426323.png)

![3-[(2,5-Difluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1426327.png)

![Methyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1426333.png)

![4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426334.png)

![3-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426335.png)